5-Ethyl-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide
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Overview
Description
5-Ethyl-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by their functionalization and coupling with the thiophene-2-sulfonamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-{3-[6-(pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridazine or pyrrolidine rings.
Substitution: The
Properties
Molecular Formula |
C20H22N4O2S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-ethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H22N4O2S2/c1-2-17-8-11-20(27-17)28(25,26)23-16-7-5-6-15(14-16)18-9-10-19(22-21-18)24-12-3-4-13-24/h5-11,14,23H,2-4,12-13H2,1H3 |
InChI Key |
QFGXIXHVVIKKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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